3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-3-1-15(2-4-16)5-6-19(23)21-17-7-10-22(14-17)18-8-11-24-12-9-18/h1-4,17-18H,5-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILTVWGQWKUKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the cyanophenyl group.
Synthesis of the oxan-4-yl intermediate: This involves the formation of the oxan-4-yl group through a series of reactions, including ring closure.
Formation of the pyrrolidin-3-yl intermediate: This step involves the synthesis of the pyrrolidin-3-yl group through cyclization reactions.
Coupling of intermediates: The final step involves coupling the cyanophenyl, oxan-4-yl, and pyrrolidin-3-yl intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimization of reaction temperatures and pressures, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler derivatives with fewer functional groups.
Scientific Research Applications
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide and its analogs:
Key Comparative Analysis
Aromatic Substitution Patterns
- This contrasts with the 3-chlorophenyl analog (), where the chloro substituent provides moderate electronegativity but lower polarity .
- MR-39 (): Incorporates a 4-cyanophenyl group but adds a urea linkage and fluorophenyl moieties, significantly increasing molecular complexity and weight. This modification correlates with its documented FPR2 agonist activity, suggesting the cyanophenyl group may synergize with urea for receptor binding .
Heterocyclic Modifications
- The oxan-4-yl-pyrrolidine moiety in the target compound and its analogs (e.g., ) enhances solubility due to the oxygen-rich tetrahydropyran ring. This contrasts with MR-39 , which uses a cyclopropylmethyl group for steric stabilization .
- N-{1-[3-(4-Methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}-N-(oxan-4-yl)acetamide () replaces the cyanophenyl group with a pyrazole ring, demonstrating how heterocyclic variations alter physicochemical properties (e.g., logP, hydrogen-bonding capacity) .
Pharmacological Implications
- The absence of urea or fluorophenyl groups in the target may limit its efficacy but improve metabolic stability .
- The 3-bromophenyl analog () demonstrates crystallographic stability, suggesting that heavier halogens (e.g., bromine) may enhance solid-state packing but reduce bioavailability compared to cyano groups .
Biological Activity
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
- IUPAC Name : 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
This structure includes a cyanophenyl group and a pyrrolidine derivative, which may contribute to its biological activity.
1. Receptor Interaction
Research indicates that compounds similar in structure to 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide interact with various receptors, including opioid receptors and other neurotransmitter systems. These interactions can modulate pain perception and inflammatory responses.
2. Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine release and cellular signaling associated with pain and inflammation.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in various animal models:
| Study Type | Model Used | Findings |
|---|---|---|
| Analgesic Activity | Mouse models | Significant reduction in pain response compared to control groups. |
| Anti-inflammatory Effects | Rat paw edema model | Decreased paw swelling after administration. |
| Neuropathic Pain | Chronic constriction injury model | Reduced mechanical allodynia observed. |
Case Studies
In a recent study involving neuropathic pain models, the compound demonstrated promising results, showing a dose-dependent effect on pain relief. The study highlighted its potential as an analgesic agent with minimal side effects compared to traditional opioids.
Clinical Implications
While the compound is still under investigation, its potential applications include:
- Pain Management : Especially for neuropathic pain where traditional therapies may fail.
- Anti-inflammatory Treatments : Potential use in conditions like arthritis or other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
